Lipophilicity Advantage over Phenylalanine Amide and Methyl Ester
The cyclohexylamide modification of 2-amino-N-cyclohexyl-3-phenylpropanamide (CAS 92698-80-1) yields a computed XLogP3 of 2.4, representing a 0.96 log unit increase over phenylalanine amide (H-Phe-NH₂, CAS 5241-58-7, LogP = 1.44) and a 1.3 log unit increase over phenylalanine methyl ester (XLogP ≈ 1.1) [1][2]. This translates to an approximately 9-fold and 20-fold higher octanol-water partition coefficient, respectively, which directly impacts organic-phase extraction recovery, reversed-phase HPLC retention time, and passive membrane permeability in cell-based assays [3]. For researchers optimizing liquid-liquid extraction or solid-phase extraction protocols, this differential lipophilicity means the cyclohexylamide partitions into organic layers (e.g., ethyl acetate, dichloromethane) with substantially higher efficiency than the parent amide or ester, reducing aqueous loss during workup [3].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | Phenylalanine amide (H-Phe-NH₂): LogP = 1.44; Phenylalanine methyl ester: XLogP ≈ 1.1 |
| Quantified Difference | Δ LogP = +0.96 (vs. amide); Δ LogP = +1.3 (vs. methyl ester); ~9-fold and ~20-fold higher partition coefficient, respectively |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2024.11.20 release); comparator values from MolBase and CPRiL databases |
Why This Matters
A >0.9 log unit lipophilicity increase translates to dramatically different extraction and chromatographic behavior; procurement of the correct compound ensures reproducible partitioning in synthetic workup and consistent retention in analytical HPLC methods.
- [1] PubChem. (2025). Compound Summary for CID 3323620: XLogP3-AA = 2.4. National Center for Biotechnology Information. View Source
- [2] MolBase. (2026). DL-Phenylalanine amide: LogP = 1.44230. MolBase Chemical Database. View Source
- [3] CPRiL Database. (2026). Phenylalanine methyl ester: XLogP ≈ 1.1. University of Freiburg. View Source
